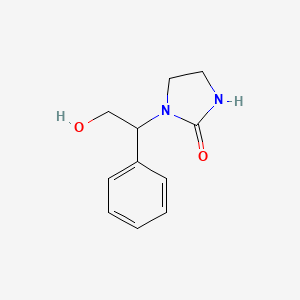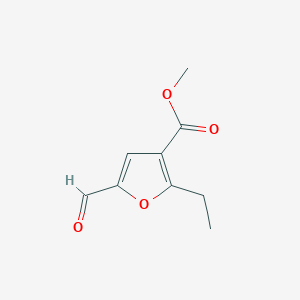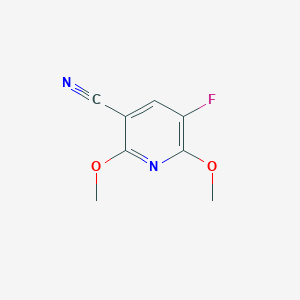
5-Fluoro-2,6-dimethoxynicotinonitrile
概要
説明
5-Fluoro-2,6-dimethoxynicotinonitrile is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of nicotinonitrile, characterized by the presence of fluorine and methoxy groups at specific positions on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,6-dimethoxynicotinonitrile typically involves the introduction of fluorine and methoxy groups onto a nicotinonitrile scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the nicotinonitrile ring. The methoxy groups can be added through methylation reactions using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
5-Fluoro-2,6-dimethoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
5-Fluoro-2,6-dimethoxynicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Fluoro-2,6-dimethoxynicotinonitrile involves its interaction with molecular targets in biological systems. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The nitrile group may also play a role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
- 5-Fluoro-2-methoxynicotinonitrile
- 2,6-Dimethoxynicotinonitrile
- 5-Fluoro-3-methoxynicotinonitrile
Uniqueness
5-Fluoro-2,6-dimethoxynicotinonitrile is unique due to the specific arrangement of fluorine and methoxy groups on the nicotinonitrile scaffold. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both fluorine and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
5-fluoro-2,6-dimethoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-12-7-5(4-10)3-6(9)8(11-7)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMOMZLNZMONFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


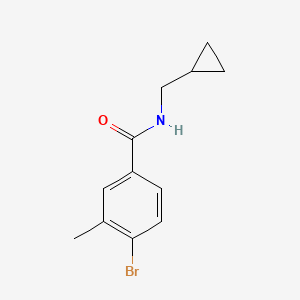
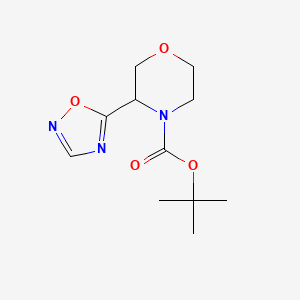
amine](/img/structure/B1448579.png)
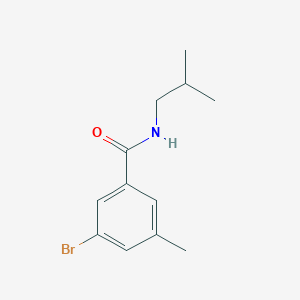

![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
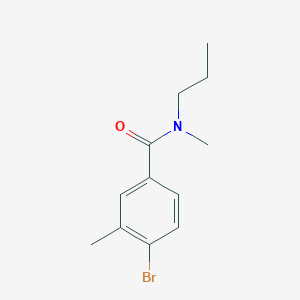
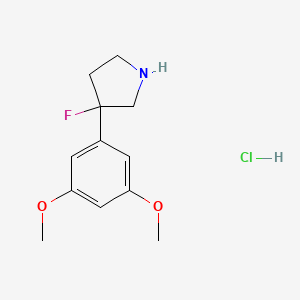
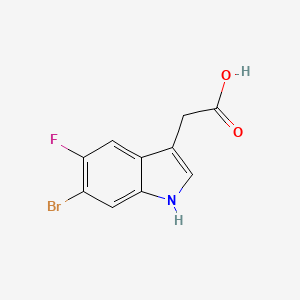
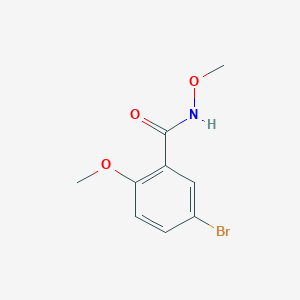
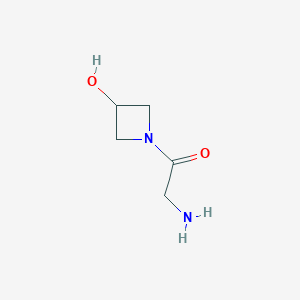
![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)
